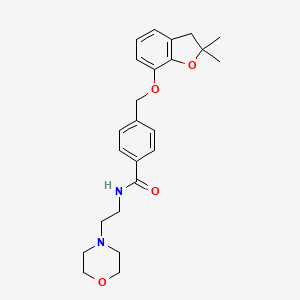

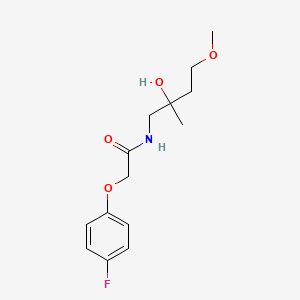

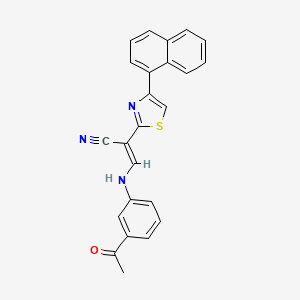

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(2-morpholinoethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

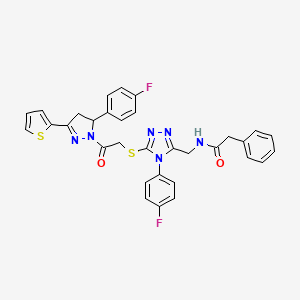

The compound "4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(2-morpholinoethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamides have been extensively studied for their potential as prokinetic agents, which can enhance gastrointestinal motility. The specific structure of this compound suggests it may have been designed to optimize gastric prokinetic activity while minimizing side effects such as dopamine D2 receptor antagonism .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the coupling of an appropriate benzoyl group with a morpholine moiety. In the case of the compound , the synthesis likely involves the introduction of a 2,2-dimethyl-2,3-dihydrobenzofuran moiety, which is a structural feature that may contribute to the compound's biological activity. The synthesis process is designed to yield compounds with potent and selective gastric prokinetic activity, as seen in the series of N-[(2-morpholinyl)alkyl]benzamides .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a morpholinyl moiety and specific substituents on the benzoyl group can significantly influence the compound's activity. For instance, the introduction of a 2,2-dimethyl-2,3-dihydrobenzofuran group may affect the molecule's conformation and, consequently, its interaction with biological targets. The molecular conformations and modes of supramolecular aggregation can also play a role in the compound's pharmacokinetic and pharmacodynamic properties .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The reactivity of the benzamide moiety can be modulated by the presence of electron-donating or electron-withdrawing groups. The specific compound may participate in reactions typical for benzamides, such as acylation, amidation, or substitution reactions, which can be utilized to further modify the compound or to study its mechanism of action .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. The introduction of specific substituents can enhance the compound's solubility in biological fluids, which is essential for its bioavailability. The stability of the compound under physiological conditions is also critical for its efficacy as a drug. The compound's ability to form hydrogen bonds and participate in π-π stacking interactions can affect its crystallinity and, consequently, its formulation into dosage forms .

Applications De Recherche Scientifique

Synthesis and Biological Applications

Heterocyclic Compound Synthesis : Research demonstrates the synthesis of novel heterocyclic compounds derived from benzofuran precursors, showcasing their potential as anti-inflammatory and analgesic agents. These compounds, such as benzodifuranyl and triazines, exhibit significant COX-2 inhibitory activity alongside analgesic and anti-inflammatory effects, highlighting their therapeutic potential [A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020].

Antimicrobial Activities : Synthesis efforts extend to triazole derivatives, showing notable antimicrobial activities. These findings suggest the versatility of benzofuran derivatives in generating compounds with effective biological properties [H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007].

Cytotoxic Activities : Another focal point of research is the synthesis of dibenzisoquinoline and perimidine derivatives, bearing significance in cancer research due to their cytotoxic activities. These compounds show promising results against in vivo tumor models, suggesting their potential in developing cancer therapies [X Bu, L W Deady, G J Finlay, B C Baguley, W A Denny, 2001].

CNS Agents : The exploration of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system (CNS) agents underlines the capacity of benzofuran derivatives to influence neurological pathways. These compounds display antidepressant-like activities, offering insights into new therapeutic avenues for mental health disorders [L. Martin, M. Worm, M. Agnew, H. Kruse, J. Wilker, H. Geyer, 1981].

Chemical Synthesis and Characterization

- Domino Strategy for Benzofuran Derivatives : An efficient domino strategy for synthesizing polyfunctionalized benzofuran derivatives showcases the chemical versatility and potential for creating structurally diverse molecules with various biological and chemical properties [Guan‐Hua Ma, Xing-Jun Tu, Yi Ning, Bo Jiang, S. Tu, 2014].

Propriétés

IUPAC Name |

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-morpholin-4-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O4/c1-24(2)16-20-4-3-5-21(22(20)30-24)29-17-18-6-8-19(9-7-18)23(27)25-10-11-26-12-14-28-15-13-26/h3-9H,10-17H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDTUVXVTAVZEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCCN4CCOCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(2-morpholinoethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B2528918.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2528926.png)

![(4-methyl-1,2,3-thiadiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2528927.png)

![N-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2528931.png)

![3-Chloro-6-{octahydropyrano[3,4-b]thiomorpholine-1-carbonyl}pyridazine](/img/structure/B2528935.png)